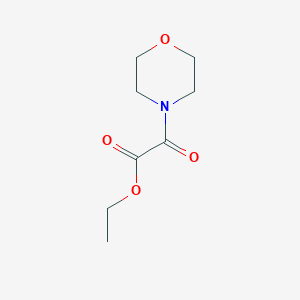

Ethyl morpholin-4-yl(oxo)acetate

描述

Ethyl morpholin-4-yl(oxo)acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various compounds with morpholine moieties and their synthesis, characterization, and biological activities. Morpholine derivatives are of significant interest due to their potential biological activities, including their roles as cyclooxygenase-2 (COX-2) inhibitors, which can be beneficial in reducing the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of morpholine derivatives involves various chemical reactions, often starting with morpholine or its substituted forms as a key building block. For instance, the synthesis of 2-(2-arylmorpholino-4-yl)ethyl esters involves the reaction of morpholine with other chemical entities to form compounds with potential COX-2 inhibitory activity . Another example is the synthesis of a compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which was then characterized by NMR, IR, and Mass spectral studies .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using techniques such as single crystal X-ray diffraction, which provides information about the crystal system and lattice parameters . The morpholine rings typically adopt chair conformations, which is a common feature in these compounds . The spatial arrangement of the morpholine moiety and its substituents can significantly influence the biological activity of the compound.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including acid-catalyzed oligomerization, as seen in the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines to form hexahydro-4-aza-s-indacene derivatives . The reactivity of the morpholine ring and its substituents plays a crucial role in the formation of these complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the inclusion complexes of a morpholine derivative with cyclodextrins were studied using NMR spectroscopy, which revealed the formation of complexes through the interaction of the morpholine fragment with the inner sphere of the cyclodextrin molecules . These interactions can affect the solubility, stability, and overall physical properties of the compounds.

科学研究应用

Antifungal Applications

One of the noteworthy applications of ethyl morpholin-4-yl(oxo)acetate derivatives is in the development of antifungal agents. Researchers have identified derivatives with fungicidal activity against Candida species and broader antifungal activity against various fungi, including molds and dermatophytes. These compounds demonstrated significant in vitro activity and in vivo efficacy in reducing fungal loads in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Synthesis and Structural Analysis

In the realm of chemical synthesis and structural analysis, ethyl morpholin-4-yl(oxo)acetate derivatives have been synthesized and characterized to explore their structural properties. Studies have focused on investigating the stereochemical properties of these derivatives and understanding their molecular structures through X-ray analysis and other spectroscopic methods. This research contributes to the broader understanding of how these compounds can be modified and utilized in various therapeutic contexts (El-Samahy, 2005).

Anticancer Research

Another significant area of research involves the exploration of ethyl morpholin-4-yl(oxo)acetate derivatives as potential anticancer agents. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, demonstrating potent inhibitory activity towards specific kinase targets. This research indicates the potential of these derivatives in developing effective anticancer therapies (Riadi et al., 2021).

Anti-inflammatory and Analgesic Effects

Derivatives of ethyl morpholin-4-yl(oxo)acetate have also been studied for their anti-inflammatory and analgesic effects. Research in this area highlights the potential of these compounds to act as dual-acting inhibitors, targeting specific enzymes involved in inflammation and pain. These findings suggest possible applications in treating inflammatory diseases and conditions associated with pain (Can et al., 2017).

属性

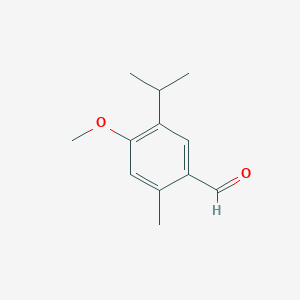

IUPAC Name |

ethyl 2-morpholin-4-yl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-2-13-8(11)7(10)9-3-5-12-6-4-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHBZMGEGJKXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304407 | |

| Record name | Ethyl α-oxo-4-morpholineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl morpholin-4-yl(oxo)acetate | |

CAS RN |

20943-61-7 | |

| Record name | Ethyl α-oxo-4-morpholineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20943-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α-oxo-4-morpholineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)

![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)